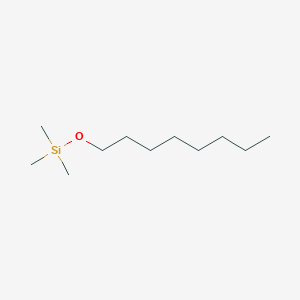

Silane, trimethyl(octyloxy)-

Description

Structure

3D Structure

Properties

CAS No. |

14246-16-3 |

|---|---|

Molecular Formula |

C11H26OSi |

Molecular Weight |

202.41 g/mol |

IUPAC Name |

trimethyl(octoxy)silane |

InChI |

InChI=1S/C11H26OSi/c1-5-6-7-8-9-10-11-12-13(2,3)4/h5-11H2,1-4H3 |

InChI Key |

CDGIKLPUDRGJQN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCO[Si](C)(C)C |

Canonical SMILES |

CCCCCCCCO[Si](C)(C)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetic Profiles of Trimethyl Octyloxy Silane Systems

Hydrolysis and Condensation Mechanisms

The fundamental reactive processes of trimethyl(octyloxy)silane involve hydrolysis and condensation, which are significantly influenced by the presence of acid or base catalysts. These reactions lead to the formation of silanols and subsequently polysiloxanes.

Acid-Catalyzed Pathways of Alkoxysilane Hydrolysis

Under acidic conditions, the hydrolysis of alkoxysilanes such as trimethyl(octyloxy)silane is initiated by the protonation of the oxygen atom in the octyloxy group. nih.govunm.eduresearchgate.net This initial and rapid step renders the silicon atom more electrophilic, thereby increasing its susceptibility to a backside nucleophilic attack by water. nih.gov This process is generally considered a specific acid-catalyzed reaction, with the reaction rate being dependent on the concentration of hydronium ions. unm.edu

The general steps for acid-catalyzed hydrolysis are as follows:

Protonation: The alkoxide group is protonated by an acid catalyst (H₃O⁺). ≡Si-OR + H₃O⁺ ⇌ ≡Si-O⁺(H)R + H₂O

Nucleophilic Attack: A water molecule attacks the electrophilic silicon center. H₂O + ≡Si-O⁺(H)R → [H₂O···Si···O(H)R]⁺

Product Formation: A proton is transferred, leading to the formation of a silanol (B1196071) and an alcohol, and regeneration of the acid catalyst. [H₂O···Si···O(H)R]⁺ + H₂O → ≡Si-OH + ROH + H₃O⁺

Under acidic conditions with low water-to-silane ratios, the resulting silanols tend to undergo condensation, leading to the formation of weakly branched, polymeric networks. unm.eduresearchgate.net This is because the protonated silanol preferentially condenses with less acidic, neutral silanol end groups. nih.gov

Table 1: Factors Influencing Acid-Catalyzed Hydrolysis of Alkoxysilanes

| Factor | Effect on Reaction Rate | Reference |

| Electron-donating substituents on Si | Increase | unm.edu |

| Steric bulk of alkoxy groups | Decrease | gelest.com |

| Acid concentration | Increase (specific acid catalysis) | unm.edu |

| Water concentration | Increases up to a certain limit | nih.gov |

Base-Catalyzed Pathways of Alkoxysilane Hydrolysis

In a basic medium, the hydrolysis of trimethyl(octyloxy)silane proceeds through a different mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanol group (≡SiO⁻) on the silicon atom. nih.govunm.edu This attack is the rate-determining step and is facilitated by the withdrawal of electron density from the silicon atom by the alkoxy groups. afinitica.com

The proposed mechanism is typically an Sₙ2-Si type, involving a pentacoordinate or hexacoordinate transition state or intermediate. nih.gov The rate of base-catalyzed hydrolysis is sensitive to both steric and inductive effects. nih.gov Unlike in acid-catalyzed pathways, electron-withdrawing groups on the silicon atom accelerate the reaction by making the silicon more susceptible to nucleophilic attack. ingentaconnect.com Consequently, the hydrolysis rate generally decreases with an increasing number of alkyl substitutions for alkoxy groups. unm.edu

The general steps for base-catalyzed hydrolysis are:

Nucleophilic Attack: A hydroxide ion attacks the silicon atom. OH⁻ + ≡Si-OR → [HO···Si···OR]⁻

Leaving Group Departure: The alkoxy group departs, forming a silanolate. [HO···Si···OR]⁻ → ≡Si-OH + RO⁻

Proton Exchange: The alkoxide ion abstracts a proton from a water molecule. RO⁻ + H₂O → ROH + OH⁻

Base-catalyzed hydrolysis, particularly with high water-to-silane ratios, tends to produce highly branched, colloidal-like particles. unm.eduresearchgate.net This is attributed to the fact that deprotonated silanols preferentially attack the more acidic silanol groups, leading to more condensed and branched structures. nih.gov

Table 2: Comparison of Acid- and Base-Catalyzed Alkoxysilane Hydrolysis

| Feature | Acid-Catalyzed Pathway | Base-Catalyzed Pathway | Reference |

| Initial Step | Protonation of the alkoxy group | Nucleophilic attack by OH⁻ or ≡SiO⁻ | nih.govunm.edu |

| Intermediate/Transition State | Positively charged | Pentacoordinate, negatively charged | nih.govunm.eduingentaconnect.com |

| Effect of Electron-Donating Groups on Si | Accelerates | Decelerates | unm.edu |

| Resulting Polymer Structure | Weakly branched, "polymeric" | Highly branched, "colloidal" | unm.eduresearchgate.net |

Role of Water and Catalytic Species in Silane (B1218182) Reactivity

Water is a crucial reactant in the hydrolysis of trimethyl(octyloxy)silane. The water-to-silane molar ratio (r) is a primary factor controlling the kinetics of polymerization. nih.gov Stoichiometrically, the complete hydrolysis of a monofunctional silane like trimethyl(octyloxy)silane requires a molar ratio of 0.5. nih.gov Increasing the water concentration generally enhances the rate of hydrolysis up to a certain point. nih.gov However, an excessive amount of water can inhibit the reaction, possibly due to the decreased solubility of the alkoxysilane. nih.gov The order of the hydrolysis reaction with respect to water can vary significantly depending on the solvent and catalyst used. nih.gov

Catalytic species, both acidic and basic, play a pivotal role in accelerating the hydrolysis reaction, which is typically slow under neutral conditions. nih.gov

Acid catalysts (e.g., HCl) function by protonating the alkoxy group, making it a better leaving group and rendering the silicon atom more electrophilic. nih.govresearchgate.net

Base catalysts (e.g., NH₃, NaOH) provide a source of hydroxide ions, which are strong nucleophiles that directly attack the silicon atom. nih.govunm.edu

The choice of catalyst not only affects the rate of hydrolysis but also influences the subsequent condensation reactions and the final structure of the resulting polysiloxane network. unm.edugelest.com For instance, acid catalysis often leads to linear or randomly branched polymers, while base catalysis promotes the formation of more compact, highly branched structures or particles. unm.edugelest.com

Oligomerization and Polymerization Processes of Silanols

Following hydrolysis, the resulting silanols, such as trimethylsilanol (B90980), are highly reactive and readily undergo condensation reactions to form siloxane bonds (Si-O-Si). bohrium.comgelest.com This process leads to the formation of oligomers and, eventually, polymers. nih.gov The condensation can proceed through two main pathways:

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. nih.gov ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol Condensation: A silanol group reacts with an unhydrolyzed alkoxysilane to form a siloxane bond and an alcohol molecule. unm.edu ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH

The kinetics of these condensation reactions are also pH-dependent. unm.edu In acidic media, protonated silanols are the reactive species, while in basic media, deprotonated silanolates are involved. nih.govunm.edu The structure of the final polymer is heavily influenced by the relative rates of hydrolysis and condensation. researchgate.net Under acidic conditions, hydrolysis can be the rate-limiting step, leading to the formation of less branched polymers. unm.edu Conversely, under basic conditions, condensation is often faster, resulting in the growth of more compact and highly cross-linked structures. unm.eduresearchgate.net The polymerization process begins with the formation of small oligomers, which then grow into higher molecular weight species until a gel or solid phase separates. nih.gov

Organic Transformation Reactions Mediated by Organosilanes

Transetherification Reactions

Trimethyl(octyloxy)silane can participate in transetherification reactions, which involve the exchange of its octyloxy group with another alkoxy group from an alcohol. This transformation is a subset of transesterification reactions involving alkoxysilanes. google.com While these reactions can be catalyzed by traditional acid or base catalysts, recent studies have demonstrated the efficacy of biocatalysts, such as enzymes. mdpi.com

An example is the enzyme-catalyzed transetherification between an alkoxysilane and an alcohol. In a relevant study, various enzymes were shown to promote the transetherification of trimethylethoxysilane with 1-octanol (B28484) to produce trimethyl(octyloxy)silane. mdpi.com This reaction demonstrates the principle of exchanging an alkoxy group on the silicon atom. The general reaction is:

Me₃Si-OR + R'OH ⇌ Me₃Si-OR' + ROH

In the context of trimethyl(octyloxy)silane, it could react with a different alcohol (e.g., methanol) in the presence of a suitable catalyst to yield trimethylmethoxysilane and 1-octanol.

Table 3: Enzyme-Catalyzed Transetherification of Trimethylethoxysilane with 1-Octanol

| Enzyme | Yield of Trimethyloctyloxysilane (%) | Reference |

| Trypsin | ~18 | mdpi.comresearchgate.net |

| Rhizopus oryzae lipase (B570770) (ROL) | ~12 | mdpi.comresearchgate.net |

| Lysozyme | ~10 | mdpi.comresearchgate.net |

| No Enzyme (Control) | 0 | mdpi.com |

| Yields are qualitative area percentages from gas chromatography after 24 hours at 25°C. mdpi.com |

This biocatalytic approach offers a milder alternative to conventional chemical methods, which often require harsh conditions and toxic catalysts. mdpi.com The mechanism for acid- or base-catalyzed transetherification would be analogous to the initial steps of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Hydrosilylation Mechanisms

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. While traditionally dominated by platinum-based catalysts, recent research has highlighted the efficacy of other transition metals in catalyzing the hydrosilylation of alkenes with tertiary alkoxysilanes like trimethyl(octyloxy)silane.

One notable advancement involves the use of α-diimine nickel catalysts. princeton.edu These systems exhibit high activity and anti-Markovnikov selectivity for the hydrosilylation of terminal alkenes. The proposed mechanism deviates from the classical Chalk-Harrod mechanism often cited for platinum catalysts. mdpi.com Mechanistic studies, including kinetic analysis and deuterium (B1214612) labeling, have led to the formulation of a rate law for the hydrosilylation of 1-octene (B94956) with triethoxysilane (B36694) as:

Rate = k[Ni]1/2[1-octene][(EtO)3SiH] princeton.edu

This rate law suggests a mechanism that involves the dissociation of a nickel hydride dimer as a key step. The subsequent steps are believed to be the fast and reversible insertion of the alkene into the nickel-hydride bond, followed by a turnover-limiting carbon-silicon bond formation step. princeton.edu The redox-active nature of the α-diimine ligand is thought to play a crucial role in stabilizing the nickel center and promoting this distinct mechanistic pathway. princeton.edu

Table 1: Comparison of Proposed Mechanistic Steps in Hydrosilylation

| Step | Chalk-Harrod Mechanism (Platinum Catalyst) | α-Diimine Nickel Catalyst Mechanism |

|---|---|---|

| 1 | Oxidative addition of Si-H to the metal center | Dissociation of nickel hydride dimer |

| 2 | Coordination of the alkene to the metal center | Fast and reversible alkene insertion into Ni-H bond |

| 3 | Migratory insertion of the alkene into the M-H bond | - |

| 4 | Reductive elimination of the alkylsilane product | Turnover-limiting C-Si bond formation |

Reductive Processes Utilizing Organosilanes as Hydride Sources

Organosilanes, including trimethyl(octyloxy)silane, can serve as effective reducing agents in organic synthesis, acting as a source of hydride (H-) or a hydrogen radical (H•). tcichemicals.commsu.edu The mode of action depends on the reaction conditions and the presence of catalysts or initiators.

In ionic hydrogenation, organosilanes transfer a hydride to a substrate, often activated by a strong acid. wikipedia.org This process is particularly effective for the reduction of functional groups that can form stable carbocation intermediates. For instance, tertiary alcohols can be readily reduced to the corresponding alkanes. wikipedia.org The general mechanism involves protonation of the substrate by the acid, followed by the transfer of a hydride from the silane to the resulting carbocation.

Alternatively, under radical conditions, the Si-H bond can undergo homolytic cleavage to generate a silyl (B83357) radical. msu.edu These silyl radicals can then participate in chain reactions, for example, to achieve the dehalogenation of alkyl halides. libretexts.org The utility of silanes in this context provides a less toxic alternative to traditional radical reducing agents like tributyltin hydride. msu.edu

Aldehyde-Assisted Alkoxysilane Condensation

A novel and efficient method for the formation of siloxane bonds from alkoxysilanes involves an aldehyde-assisted condensation reaction. mdpi.com This process is particularly relevant to the reactivity of trimethyl(octyloxy)silane. The reaction is catalyzed by a Ge(II)+ complex and requires a stoichiometric amount of an aldehyde for the quantitative conversion of the alkoxysilane to the corresponding disiloxane (B77578). mdpi.comdoaj.org

Detailed mechanistic studies, supported by DFT calculations, have elucidated a two-step process: mdpi.com

Formation of a Mixed Silyl Acetal (B89532): The reaction initiates with the nucleophilic attack of the alkoxysilane on the carbonyl carbon of the aldehyde, which is activated by the Ge(II)+ catalyst. This step leads to the formation of a mixed silyl acetal intermediate.

Nucleophilic Substitution: The mixed silyl acetal then undergoes a nucleophilic substitution reaction with a second molecule of the alkoxysilane, resulting in the formation of the disiloxane and a dialkyl acetal as a byproduct.

This mechanism highlights the dual role of the aldehyde as both a reactant and a facilitator of the siloxane bond formation.

Nucleophilic and Electrophilic Reactions of Silicon Centers

The silicon atom in trimethyl(octyloxy)silane is susceptible to both nucleophilic and electrophilic attack, a fundamental aspect of its chemistry.

Nucleophilic Reactions: Nucleophilic substitution at the silicon center is a common reaction pathway for alkoxysilanes. libretexts.org A nucleophile attacks the electrophilic silicon atom, leading to the displacement of the octyloxy group. The mechanism can proceed through different pathways, often involving a pentacoordinate silicon intermediate. core.ac.uk The rate and outcome of the reaction are influenced by the nature of the nucleophile, the leaving group, and the solvent.

Electrophilic Reactions: While the silicon center itself is electrophilic, organosilanes can also react with electrophiles, particularly when they contain unsaturated organic substituents. wikipedia.org In the context of trimethyl(octyloxy)silane, electrophilic reactions would typically involve the organic part of the molecule rather than direct attack at the silicon center, unless the silicon is part of a more complex, reactive system.

Reaction Kinetics and Mechanistic Pathways of Silicon-Containing Species

Rate-Determining Elementary Steps in Silane Activation

Identifying the rate-determining step is crucial for understanding and optimizing a chemical reaction. In the context of silane activation, this can vary significantly depending on the reaction type.

For the nickel-catalyzed hydrosilylation mentioned earlier, kinetic studies point to the carbon-silicon bond formation as the turnover-limiting, and therefore rate-determining, step. princeton.edu This implies that the preceding steps, such as the formation of the nickel-hydride active species and the insertion of the alkene, are relatively fast.

Table 2: Factors Influencing Rate-Determining Steps in Silane Reactions

| Reaction Type | Potential Rate-Determining Step | Influencing Factors |

|---|---|---|

| Catalytic Hydrosilylation | C-Si bond formation | Catalyst structure, substrate |

Free-Radical Mediated Pathways

Free-radical reactions involving organosilanes proceed through a characteristic chain reaction mechanism consisting of initiation, propagation, and termination steps. srmist.edu.inyoutube.comwikipedia.orgmasterorganicchemistry.com

Initiation: The reaction is initiated by the formation of silyl radicals. This can be achieved through the homolytic cleavage of the Si-H bond using heat or UV light, or by the action of a radical initiator.

Propagation: The silyl radical then reacts with a substrate, for example, by abstracting a halogen atom from an alkyl halide. This generates an alkyl radical, which can then react with another molecule of the silane to regenerate the silyl radical and form the product, thus propagating the chain.

Termination: The chain reaction is terminated when two radical species combine.

The efficiency of these free-radical pathways is dependent on the bond dissociation energies of the reacting species and the stability of the radical intermediates. The use of silanes like trimethyl(octyloxy)silane in such reactions offers a valuable synthetic tool.

Electrophilic Attack Mechanisms on Silanes

The susceptibility of silanes to electrophilic attack is a cornerstone of organosilicon chemistry, with the mechanism being significantly influenced by the nature of the electrophile and the substituents on the silicon atom. In the context of trimethyl(octyloxy)silane, the silicon atom is bonded to three methyl groups and an octyloxy group. The Si-C and Si-O bonds exhibit considerable polarity, with silicon being the electropositive center. This polarization makes the silicon atom a potential site for nucleophilic attack, but electrophilic attack is also a crucial aspect of its reactivity, particularly at the silicon-carbon and silicon-oxygen bonds.

One of the most common electrophilic attacks on alkoxysilanes like trimethyl(octyloxy)silane is hydrolysis, which can be catalyzed by either acids or bases. In an acidic medium, the reaction is initiated by the protonation of the oxygen atom of the alkoxy group. This protonation makes the alkoxy group a better leaving group and increases the electrophilicity of the silicon atom. Subsequently, a water molecule attacks the silicon center in a nucleophilic substitution reaction. This process can proceed through a pentacoordinate intermediate or a more concerted transition state. The reaction rate is influenced by both steric and electronic factors of the substituents on the silicon atom.

The electronic effects of substituents on the rate of acid-catalyzed hydrolysis of trialkoxysilanes can be quantified using the Taft equation:

log(k/k₀) = ρσ + δEₛ

where:

k is the rate constant for the substituted silane.

k₀ is the rate constant for a reference silane.

ρ* is the reaction constant that reflects the sensitivity of the reaction to polar effects.

σ* is the polar substituent constant, which quantifies the inductive effect of the substituent.

δ is the reaction constant reflecting the sensitivity to steric effects.

Eₛ is the steric substituent constant.

For the acid-catalyzed hydrolysis of a series of alkyltriethoxysilanes (R-Si(OEt)₃), a positive value for ρ* is typically observed, indicating that electron-withdrawing groups accelerate the reaction by further increasing the positive charge on the silicon atom in the transition state. sci-hub.senih.gov The octyloxy group in trimethyl(octyloxy)silane, being an alkoxy group, will influence the reaction kinetics in a similar manner.

| Substituent (R) | σ* (Polar Constant) | Eₛ (Steric Constant) | Relative Rate (k/k₀) |

|---|---|---|---|

| Methyl | 0.00 | 0.00 | 1.00 |

| Ethyl | -0.10 | -0.07 | 0.65 |

| n-Propyl | -0.115 | -0.36 | 0.42 |

| i-Propyl | -0.19 | -0.47 | 0.18 |

This interactive table allows for the sorting of data by clicking on the column headers. The data presented is representative of the general trend observed in the acid-catalyzed hydrolysis of alkyltriethoxysilanes and is used to infer the reactivity of trimethyl(octyloxy)silane.

The kinetic profile of these reactions is typically studied under pseudo-first-order conditions with respect to the silane, where the concentration of water and the catalyst are in large excess. The rate constant can be determined by monitoring the disappearance of the silane over time. nih.gov The reaction mechanism for the acid-catalyzed hydrolysis involves a fast pre-equilibrium protonation of the alkoxy group, followed by a rate-determining attack of water on the silicon atom. nih.gov

β-Silicon Effect in Organosilane Rearrangements and Reactivity

The β-silicon effect, also known as silicon hyperconjugation, is a critical concept in understanding the reactivity of organosilanes, particularly in reactions involving the formation of a positive charge at the carbon atom beta to the silicon atom. scispace.com This effect describes the stabilization of a carbocation by a silicon atom located at the β-position through hyperconjugation. The interaction involves the overlap of the filled σ orbital of the carbon-silicon bond with the empty p orbital of the carbocation. soci.org This overlap delocalizes the positive charge, thereby stabilizing the carbocationic intermediate and accelerating reactions that proceed through such species.

The β-silicon effect has profound implications for the rearrangements and reactivity of organosilanes. For instance, in solvolysis reactions of β-silyl substituted alkyl halides or tosylates, a significant rate enhancement is observed compared to their non-silylated counterparts. oup.com This acceleration is attributed to the stabilization of the developing carbocation in the transition state. The magnitude of this rate enhancement is a direct measure of the β-silicon effect.

The solvolysis of cyclohexyl derivatives provides a classic example for quantifying the β-silicon effect. The rate of solvolysis of a cyclohexyl tosylate with a trimethylsilyl (B98337) group at the 2-position (β-position) can be compared to the rate of solvolysis of the unsubstituted cyclohexyl tosylate. The ratio of these rates gives a quantitative measure of the stabilization provided by the β-silicon group.

| Substituent at C-2 | Solvent | Relative Rate (k_substituted / k_unsubstituted) |

|---|---|---|

| H (unsubstituted) | Acetic Acid | 1 |

| cis-SiMe₃ | Acetic Acid | 1.2 x 10⁴ |

| trans-SiMe₃ | Acetic Acid | 2.5 x 10⁵ |

This interactive table allows for the sorting of data by clicking on the column headers. The data illustrates the significant rate acceleration observed in solvolysis reactions due to the presence of a β-trimethylsilyl group, highlighting the magnitude of the β-silicon effect.

The stereochemistry of the β-silyl group relative to the leaving group is also crucial. For the effect to be maximal, an anti-periplanar arrangement between the C-Si bond and the leaving group is generally required, as this allows for optimal orbital overlap. scispace.com This stereoelectronic requirement can lead to highly stereospecific outcomes in reactions involving the β-silicon effect.

In the context of trimethyl(octyloxy)silane, while the direct β-silicon effect is not inherent to the molecule itself, its derivatives can be synthesized to leverage this effect. For example, if the octyl chain were to be functionalized with a leaving group at the β-position relative to a silicon-containing substituent, its reactivity would be significantly enhanced due to the β-silicon effect. This principle is widely exploited in organic synthesis to control reaction pathways and achieve desired stereochemical outcomes. oup.com

Advanced Spectroscopic and Analytical Characterization Techniques for Trimethyl Octyloxy Silane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of trimethyl(octyloxy)silane. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of the atoms.

One-dimensional NMR spectra of ¹H, ¹³C, and ²⁹Si nuclei are fundamental for the primary structural elucidation of trimethyl(octyloxy)silane. Each spectrum provides unique and complementary information.

¹H NMR: The proton NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. For trimethyl(octyloxy)silane, the spectrum is characterized by distinct signals corresponding to the trimethylsilyl (B98337) group and the various methylene and methyl groups of the octyloxy chain. The nine equivalent protons of the three Si-CH₃ groups produce a sharp, strong singlet signal at approximately 0.1 ppm. The protons on the octyloxy chain appear at expected chemical shifts for an alkyl chain, with the methylene group adjacent to the oxygen (O-CH₂) being the most deshielded and appearing as a triplet around 3.6 ppm.

Predicted ¹H NMR Chemical Shifts for Trimethyl(octyloxy)silane

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Si-(CH₃)₃ | ~ 0.1 | Singlet | 9H |

| -O-CH₂-(CH₂)₆-CH₃ | ~ 3.6 | Triplet | 2H |

| -O-CH₂-CH₂-(CH₂)₅-CH₃ | ~ 1.5 | Multiplet | 2H |

| -O-(CH₂)₂-(CH₂)₅-CH₃ | ~ 1.3 | Multiplet | 10H |

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. Carbons bonded to electronegative atoms like oxygen are deshielded and appear at higher chemical shifts (downfield). openstax.org In trimethyl(octyloxy)silane, the carbon atoms of the trimethylsilyl group are highly shielded and appear far upfield, near 0 ppm. The carbons of the octyloxy chain are resolved along the spectrum, with the carbon directly bonded to the oxygen (C1) appearing around 62 ppm.

Predicted ¹³C NMR Chemical Shifts for Trimethyl(octyloxy)silane

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Si-(C H₃)₃ | ~ -0.5 to 2.0 |

| -O-C H₂-(CH₂)₇-CH₃ (C1) | ~ 62.5 |

| -O-CH₂-C H₂-(CH₂)₆-CH₃ (C2) | ~ 33.1 |

| -O-(CH₂)₆-C H₂-CH₃ (C7) | ~ 22.8 |

| -O-(CH₂)₇-C H₃ (C8) | ~ 14.2 |

²⁹Si NMR: As a spin-½ nucleus, ²⁹Si is well-suited for NMR analysis, although it has low natural abundance and sensitivity. huji.ac.il ²⁹Si NMR spectroscopy is highly sensitive to the electronic environment around the silicon atom, spanning a wide chemical shift range. huji.ac.il For trimethyl(octyloxy)silane, a single resonance is expected. Its chemical shift can be estimated by comparison with similar compounds like trimethylethoxysilane, which has a reported chemical shift of approximately +17.8 ppm relative to tetramethylsilane (TMS). rsc.org This technique is particularly powerful for studying the condensation and bonding of silanes on surfaces.

When trimethyl(octyloxy)silane is used to modify a surface, such as silica (B1680970), solid-state NMR (ssNMR) becomes a critical technique for characterizing the resulting interface. Unlike solution-state NMR, ssNMR can analyze immobile, insoluble materials. For a surface functionalized with trimethyl(octyloxy)silane, ¹³C and ²⁹Si ssNMR are particularly informative.

Research on similar long-chain alkylsilanes attached to silica has shown that ¹³C ssNMR can elucidate the conformation and mobility of the alkyl chains. researchgate.net For instance, the chemical shifts of the methylene carbons can indicate whether the octyl chains adopt a more rigid, all-trans conformation or a more mobile, disordered state with a mix of trans and gauche conformers. researchgate.net

²⁹Si ssNMR is used to analyze the bonding of the silane (B1218182) to the surface. It can distinguish between unreacted silanols on the silica surface (Q³, Si(OSi)₃(OH)) and the new covalent linkages formed by the silane, providing insight into the degree of surface coverage and the structure of the siloxane network formed.

For definitive structural confirmation, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, providing unambiguous evidence of atomic connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For trimethyl(octyloxy)silane, an HSQC spectrum would show a cross-peak connecting the ¹H signal at ~0.1 ppm to the ¹³C signal near 0 ppm, confirming they belong to the same Si-CH₃ groups. Similarly, it would correlate each proton signal from the octyl chain with its corresponding carbon signal.

Mass Spectrometry (MS) and Chromatography

Mass spectrometry and chromatography are complementary techniques used to determine the molecular weight, elemental composition, and purity of trimethyl(octyloxy)silane.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for analyzing volatile compounds like trimethyl(octyloxy)silane. thescipub.com The gas chromatograph separates the components of a sample, and the mass spectrometer provides structural information on the eluted compounds.

In a typical analysis, a GC chromatogram of a pure sample of trimethyl(octyloxy)silane would display a single peak at a characteristic retention time. The mass spectrum, typically obtained using Electron Ionization (EI), would show the molecular ion (M⁺) and a series of fragment ions that form a unique fingerprint. The molecular weight of trimethyl(octyloxy)silane is 216.42 g/mol , so the molecular ion peak would appear at an m/z (mass-to-charge ratio) of 216.

Common fragmentation pathways for alkoxysilanes include the loss of an alkyl group. A prominent peak would be expected at m/z 201, corresponding to the loss of a methyl radical ([M-15]⁺). Another characteristic and often highly abundant peak for trimethylsilyl compounds is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. Other fragments would arise from the cleavage of the octyl chain. GC-MS is also highly effective for the quantitative and qualitative analysis of organosilane monolayers that have been chemically removed from a substrate. rsc.org

Predicted Key Fragments in the EI Mass Spectrum of Trimethyl(octyloxy)silane

| m/z | Predicted Fragment Ion | Identity |

|---|---|---|

| 216 | [C₁₁H₂₆OSi]⁺ | Molecular Ion (M⁺) |

| 201 | [C₁₀H₂₃OSi]⁺ | [M - CH₃]⁺ |

| 113 | [C₈H₁₇]⁺ | [Octyl]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically imparts very little energy to the analyte molecule, resulting in minimal fragmentation. While GC-MS is more common for volatile, nonpolar silanes, ESI-MS can be used to gently ionize the molecule to confirm its molecular weight.

In ESI-MS, ionization usually occurs through protonation or the formation of adducts with cations present in the solvent (e.g., Na⁺, K⁺). For trimethyl(octyloxy)silane, analysis in positive ion mode would be expected to yield a prominent peak for the protonated molecule, [M+H]⁺, at m/z 217. Depending on the solvent system and additives, a sodium adduct, [M+Na]⁺, at m/z 239 might also be observed. The primary advantage of ESI-MS is its ability to provide clear molecular weight information, which complements the structural fragmentation data obtained from GC-MS.

Vibrational Spectroscopy

Vibrational spectroscopy techniques are instrumental in elucidating the molecular structure and chemical bonding within trimethyl(octyloxy)silane systems.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups in molecules. When analyzing trimethyl(octyloxy)silane, FTIR can confirm the presence of its key structural features. The hydrolysis and condensation of silanes can be monitored by observing the disappearance of Si-O-R bands and the formation of Si-OH and subsequently Si-O-Si or Si-O-Metal bonds researchgate.net.

FTIR analysis of materials modified with silanes, including those with long alkyl chains, shows characteristic absorption bands. For instance, the presence of CH₂ and CH₃ groups from the octyloxy and trimethylsilyl moieties would be evident in the spectra nih.gov. The Si-O-C stretching vibration is also a key indicator of the silane structure nih.gov.

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Vibrational Mode |

| C-H (Alkyl) | 2850-2960 | Stretching |

| Si-O-C | 1000-1110 | Stretching |

| Si-C | 1250-1270 | Stretching (from Si-CH₃) |

| Si-O-Si | 1000-1100 | Asymmetric Stretching (in condensed systems) |

This table presents expected FTIR peak ranges for key functional groups in trimethyl(octyloxy)silane.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. It is a powerful tool for studying the molecular vibrations of silanes and their reaction kinetics researchgate.netrsc.org. The technique can be used to analyze the hydrolysis and condensation reactions of various functionalized silanes by monitoring changes in the vibrational bands researchgate.netrsc.org.

For trimethyl(octyloxy)silane, Raman spectroscopy would be sensitive to the vibrations of the Si-C and C-C backbones. The symmetric stretching of Si-O bonds can also be observed and is influenced by the number of hydroxyl groups present during hydrolysis researchgate.net. The analysis of different organyltrialkoxysilanes has been a key aspect in understanding their reaction mechanisms, and similar principles can be applied to trimethyl(octyloxy)silane rsc.org.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

| Si-C Symmetric Stretch | 600-750 |

| C-H Stretching | 2800-3000 |

| Si-O Stretching | 600-800 |

This table outlines the expected Raman shifts for significant vibrational modes in trimethyl(octyloxy)silane.

Surface Sensitive Spectroscopic Methods

When trimethyl(octyloxy)silane is used to modify surfaces, specialized techniques are required to analyze the topmost layers of the material.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for characterizing thin layers of silanes on various substrates mdpi.com. The analysis depth of XPS is typically between 0.5 nm and 10 nm, making it ideal for studying surface modifications mdpi.com.

In the context of trimethyl(octyloxy)silane-treated surfaces, XPS can be used to identify the presence of silicon, oxygen, and carbon. High-resolution spectra of the Si 2p, O 1s, and C 1s regions can provide information about the chemical bonding. For example, the binding energy of the Si 2p peak can indicate whether silicon is bonded to carbon (Si-C) or oxygen (Si-O) mdpi.com. The quantitative analysis of XPS data can determine the atomic concentrations of the elements on the surface, confirming the presence and coverage of the silane layer researchgate.netresearchgate.netpsu.edu.

| Element | Photoelectron Peak | Expected Binding Energy (eV) for Trimethyl(octyloxy)silane | Information Provided |

| Silicon | Si 2p | ~102 | Indicates Si-O-C and Si-C bonding environments mdpi.com. |

| Carbon | C 1s | ~285 | Represents the alkyl chains of the octyloxy and trimethyl groups. |

| Oxygen | O 1s | ~532 | Corresponds to the Si-O-C linkage and potentially the underlying substrate. |

This interactive table shows the expected XPS binding energies for the core elements in trimethyl(octyloxy)silane.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another highly surface-sensitive analytical technique that provides detailed elemental and molecular information from the outermost 1-2 nanometers of a surface mdpi.comphi.com. It works by bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions that are then analyzed based on their mass-to-charge ratio carleton.edu.

For surfaces modified with trimethyl(octyloxy)silane, ToF-SIMS can identify characteristic molecular fragments of the silane molecule, providing direct evidence of its presence and chemical structure on the surface. This technique is particularly useful for identifying organic molecules and can distinguish between different silane species on a surface materialinterface.com. The presence of fragments corresponding to the trimethylsilyl group ((CH₃)₃Si⁺) and the octyloxy group (C₈H₁₇O⁻) would be indicative of trimethyl(octyloxy)silane. ToF-SIMS can also provide information about the interface between the silane layer and the substrate through the detection of fragments containing atoms from both diva-portal.org.

| Potential Fragment Ion | Expected Mass-to-Charge Ratio (m/z) | Structural Origin |

| (CH₃)₃Si⁺ | 73 | Trimethylsilyl group |

| C₈H₁₇O⁻ | 145 | Octyloxy group |

| SiC₃H₉O⁺ | 89 | Fragment of trimethyl(oxy)silane |

This table lists potential molecular fragments of trimethyl(octyloxy)silane that could be detected by ToF-SIMS.

Microscopic and Imaging Techniques

Microscopy and imaging are indispensable for the direct visualization of surfaces modified with trimethyl(octyloxy)silane. These techniques operate across various scales to provide qualitative and quantitative information on the effects of silanization on surface morphology, nanostructure, and topography.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a foundational technique for investigating the surface morphology of materials. It utilizes a focused beam of electrons to scan the sample surface, generating images that reveal detailed information about surface texture and composition. In the context of trimethyl(octyloxy)silane applications, SEM is instrumental in visualizing the macroscopic changes that occur on a substrate following treatment.

Research findings indicate that SEM analysis can starkly differentiate between untreated and silane-grafted surfaces. For instance, the treatment of a cellulosic paper substrate with a similar compound, n-octyl triethoxysilane (B36694), resulted in a distinct alteration of the surface morphology as observed by SEM. The technique can effectively show how the silane treatment modifies the inherent roughness and texture of the substrate, often leading to the formation of a distinct, uniform nano-layer. researchgate.net Field Emission SEM (FESEM), a higher-resolution variant, can be employed to reveal even finer details of the silane film's structure and homogeneity. researchgate.net These morphometrical studies are crucial for assessing the quality and uniformity of the silane coating, which directly impacts its performance in applications such as creating hydrophobic surfaces.

Table 1: Hypothetical SEM Analysis of Silicon Wafer Before and After Trimethyl(octyloxy)silane Treatment

| Parameter | Untreated Silicon Wafer | Silane-Treated Silicon Wafer | Observations |

|---|---|---|---|

| Surface Texture | Smooth, with minor particulate contamination | Uniformly smooth, evidence of a thin film coating | Indicates successful and even deposition of the silane layer. |

| Magnification | 5,000x | 5,000x | Comparative imaging at the same magnification highlights the coating effect. |

| Feature Analysis | Sharp edges on surface defects | Softened or obscured defect edges | Suggests that the silane film has coated over pre-existing surface imperfections. |

| Qualitative Roughness | Low | Very Low | The silane treatment appears to create a smoother, more regular surface. |

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers unparalleled resolution for the characterization of nanomaterials, providing insights into their size, shape, and crystalline structure at the angstrom level. utexas.eduresearchgate.net When trimethyl(octyloxy)silane is used to functionalize nanoparticles (e.g., silica or metal oxides), TEM is essential for analyzing the resulting core-shell nanostructure.

The high-energy electron beam in a TEM passes through an ultrathin sample, allowing for direct visualization of the nanoparticle core and the surrounding, less electron-dense silane layer. researchgate.net This analysis can confirm the presence and uniformity of the silane coating, measure its thickness with nanoscale precision, and assess how the coating process affects the dispersion of the nanoparticles. Advanced TEM techniques, such as high-resolution TEM (HRTEM), can even provide information on the atomic structure of the nanoparticle and its interface with the silane layer. mdpi.com While TEM images are 2D projections, they provide critical data for understanding how the silane modification impacts the fundamental properties of the nanomaterial. researchgate.net

Table 2: Example TEM Data for Trimethyl(octyloxy)silane-Coated Gold Nanoparticles

| Characteristic | Measurement | Method | Significance |

|---|---|---|---|

| Core Particle Diameter | 20.5 ± 1.2 nm | Bright-Field TEM Imaging | Determines the size and distribution of the inorganic nanoparticle core. |

| Silane Shell Thickness | 1.8 ± 0.3 nm | Bright-Field TEM Imaging | Quantifies the thickness of the grafted organic silane layer. |

| Coating Uniformity | High | Visual Inspection of 100+ particles | Assesses the consistency of the silanization process across the sample. |

| Crystallinity | Crystalline Core, Amorphous Shell | Selected Area Electron Diffraction (SAED) | Confirms the crystalline nature of the gold core and the non-crystalline (amorphous) nature of the silane shell. |

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) is a powerful tool for characterizing surface topography at the nanoscale with three-dimensional resolution. oamjms.eu It operates by scanning a sharp tip attached to a cantilever across the sample surface. By measuring the deflection of the cantilever, AFM can map the surface's topography with high precision. oamjms.eu It is particularly useful for analyzing thin and soft organic layers, such as those formed by silanes. wiley.com

AFM studies on surfaces modified with alkylsilanes reveal detailed information about the structure of the deposited film. researchgate.net The technique can distinguish between the formation of a smooth, complete monolayer and the growth of islands or polymeric structures, which can result in a rougher surface. wiley.com Quantitative data on surface roughness parameters, such as the average roughness (Ra) and root mean square roughness (Rq), can be extracted from AFM images to compare surfaces before and after silanization. nih.gov Beyond topography, AFM can also be operated in "force mode" to measure interactions, such as adhesion forces and the mechanical properties (e.g., Young's modulus) of the silane layer. bham.ac.uk

Table 3: AFM Surface Roughness Parameters for Glass Slides Coated with Trimethyl(octyloxy)silane

| Sample | Average Roughness (Ra) | Root Mean Square Roughness (Rq) | Maximum Peak Height (Rp) |

|---|---|---|---|

| Uncoated Glass Slide | 0.8 nm | 1.1 nm | 9.5 nm |

| Silane-Coated Glass Slide | 0.4 nm | 0.6 nm | 5.2 nm |

| Interpretation | The significant decrease in all roughness parameters indicates the formation of a very smooth and uniform silane monolayer that planarizes the original substrate surface. |

Laser-Scanning Confocal Microscopy for Spatial Distribution

Laser-Scanning Confocal Microscopy (LSCM) is an optical imaging technique used to achieve high-resolution, three-dimensional images of specimens. ucc.ie Its key advantage is the ability to reject out-of-focus light, allowing for the creation of thin "optical sections" of the sample. ucc.ie By acquiring a series of these sections at different depths, a 3D reconstruction of the sample can be generated. nih.gov

While trimethyl(octyloxy)silane itself is not fluorescent, LSCM can be used to study its spatial distribution by incorporating a fluorescent label. This can be achieved by either using a fluorescently-tagged version of the silane or by treating a substrate that contains a fluorescent component. This approach is invaluable for understanding how the silane distributes on complex, porous, or three-dimensional surfaces where techniques like AFM or SEM may be limited. For example, it could be used to visualize the penetration and distribution of the silane within a porous membrane or a fibrous network. The technique provides a clear map of where the silane is located, which is crucial for applications where a specific spatial arrangement is required. nih.gov

Table 4: Capabilities of LSCM for Analyzing Fluorescently-Labeled Silane Distribution

| Capability | Description | Application Example |

|---|---|---|

| Optical Sectioning | Acquires thin, in-focus images from specific depths within a thick sample. | Determining the penetration depth of the silane into a porous polymer scaffold. |

| 3D Reconstruction | Stacks a series of optical sections to create a three-dimensional model of the sample. | Visualizing the complete coverage of the silane over a network of microfibers. |

| Multi-Channel Imaging | Simultaneously images multiple fluorescent labels with different emission wavelengths. | Co-localizing the silane (labeled green) with specific active sites on a substrate (labeled red). |

| Spatial Quantification | Allows for the measurement of fluorescence intensity in specific regions of interest. | Quantifying the relative concentration of the silane on the outer surface versus the interior of a porous bead. |

Thermogravimetric Analysis (TGA) for Quantitative Characterization of Grafted Layers

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a highly effective method for quantitatively determining the amount of silane grafted onto a substrate surface. nih.gov

When a substrate modified with trimethyl(octyloxy)silane is heated in the TGA instrument, the organic components (the trimethyl and octyloxy groups) will decompose and volatilize at specific temperatures, resulting in a measurable mass loss. The inorganic substrate (e.g., silica, metal oxide) remains stable at these temperatures. By precisely measuring this mass loss, one can calculate the amount of silane present on the surface. The charred residue at the end of the analysis can also be proportional to the quantity of grafted silane. nih.gov This technique is particularly valuable when correlated with other methods like elemental analysis to confirm the degree of surface functionalization. nih.gov

Table 5: Illustrative TGA Results for Silane-Modified Silica Nanoparticles

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 30 - 150 | 1.2% | Removal of physisorbed water and solvent. |

| 150 - 600 | 8.5% | Decomposition and combustion of the grafted trimethyl(octyloxy)silane layer. |

| > 600 | - | Stable silica (SiO₂) residue. |

| Calculated Grafting Density | 0.42 mmol/g | Calculated based on the 8.5% mass loss attributed to the silane. |

X-ray Reflectometry for Thin Film Thickness and Density Determination

X-ray Reflectometry (XRR) is a non-destructive analytical technique used to characterize thin films and layered structures. outermost-tech.com It provides highly accurate measurements of film thickness, density, and interfacial roughness. covalentmetrology.comblue-scientific.com The technique works by directing a beam of X-rays at a very small (grazing) angle to the sample surface and measuring the intensity of the reflected X-rays. outermost-tech.com

For a surface coated with a thin layer of trimethyl(octyloxy)silane, the X-rays reflect from both the top surface of the silane film and the interface between the silane and the substrate. The interference between these two reflected beams creates an oscillation pattern in the measured reflectivity curve. By fitting this experimental data to a theoretical model based on the Fresnel equations, precise values for the film's properties can be extracted. fraunhofer.de XRR is capable of measuring thickness in the range of a few to several hundred nanometers with sub-nanometer accuracy, making it ideal for characterizing self-assembled monolayers. fraunhofer.deuc.edu It is one of the few techniques that can directly measure the density of the thin film, which provides insight into the packing and ordering of the silane molecules on the surface. fraunhofer.de

Table 6: Typical XRR Data for a Trimethyl(octyloxy)silane Film on a Silicon Substrate

| Parameter | Description | Measured Value |

|---|---|---|

| Layer Thickness | The average thickness of the silane film. | 1.52 ± 0.05 nm |

| Layer Density | The electron density of the silane film, related to its mass density. | 0.95 ± 0.02 g/cm³ |

| Surface Roughness | The roughness of the interface between the silane film and air. | 0.25 nm |

| Interface Roughness | The roughness of the interface between the substrate and the silane film. | 0.31 nm |

Computational and Theoretical Investigations of Trimethyl Octyloxy Silane Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the chemical reactivity and properties of silanes.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving organosilanes like trimethyl(octyloxy)silane. These calculations can identify the transition states and intermediates, providing a detailed understanding of the reaction mechanisms. For instance, DFT studies on the hydrolysis and condensation of alkoxysilanes, which are fundamental reactions for the formation of siloxane bonds and self-assembled monolayers, have revealed the influence of the alkyl chain length and the nature of the leaving group on the reaction rates. While specific studies on trimethyl(octyloxy)silane are not abundant, research on similar short-chain and long-chain alkoxysilanes provides valuable insights.

Theoretical investigations have shown that the hydrolysis of the Si-O bond is often the rate-determining step and can be catalyzed by both acids and bases. DFT calculations can model the catalytic effect of water molecules or other catalysts by explicitly including them in the computational model. The energy barriers for these reactions can be calculated, offering a quantitative measure of the reaction kinetics. For example, in related systems, the activation energies for the hydrolysis of various alkoxysilanes have been computed, showing how the steric hindrance and electronic effects of the substituents on the silicon atom influence the reaction pathway.

| Reaction Step | Typical Calculated Activation Energy (kcal/mol) * | Influencing Factors |

| Hydrolysis (First Si-O Bond) | 15-25 | Solvent, pH, Steric Hindrance |

| Condensation (Silanol-Silanol) | 5-15 | Local Concentration of Silanols, Catalyst |

| Condensation (Silanol-Alkoxysilane) | 10-20 | Nature of Alkoxy Group, Catalyst |

| Note: These are representative values from DFT studies on analogous alkoxysilanes and may vary for trimethyl(octyloxy)silane. |

DFT methods are used to determine the most stable geometric structures (conformations) of molecules by finding the minimum energy on the potential energy surface. For a flexible molecule like trimethyl(octyloxy)silane, with its octyloxy chain, multiple conformations are possible due to the rotation around single bonds.

Conformational analysis using DFT can identify the lowest energy conformers and the energy differences between various rotational isomers (rotamers). This information is crucial for understanding the molecule's shape and how it packs on a surface. The octyl chain can adopt various conformations, from a fully extended all-trans configuration to more coiled gauche forms. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

| Parameter | Typical DFT Calculated Value for Similar Long-Chain Silanes * |

| Si-O Bond Length | 1.65 - 1.68 Å |

| O-C Bond Length | 1.43 - 1.46 Å |

| Si-O-C Bond Angle | 120 - 125° |

| Dihedral Angle (trans) | ~180° |

| Dihedral Angle (gauche) | ~±60° |

| Note: These values are illustrative and based on DFT calculations of related organosilanes. |

DFT calculations are particularly powerful for studying the interaction of molecules with surfaces. For trimethyl(octyloxy)silane, understanding its adsorption and subsequent chemisorption on substrates like silicon oxide, glass, or metal oxides is key to its application in surface modification.

DFT studies can model the adsorption process, distinguishing between physisorption (weak van der Waals interactions) and chemisorption (formation of covalent bonds). The calculations can determine the preferred binding sites on the surface, the adsorption energy, and the changes in the molecular and surface electronic structure upon adsorption. For the chemisorption of trimethyl(octyloxy)silane, this would involve the reaction of the silane (B1218182) with surface hydroxyl groups, leading to the formation of a stable Si-O-substrate bond. DFT can elucidate the reaction pathway for this covalent bond formation, including the identification of transition states and the calculation of activation barriers. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations provide detailed information on the dynamics and equilibrium properties of systems, making them ideal for investigating the behavior of organosilanes at interfaces and in self-assembled structures.

MD simulations are extensively used to model the behavior of organosilanes at various interfaces, such as liquid-solid, liquid-vapor, and liquid-liquid interfaces. escholarship.orgmdpi.commdpi.comnih.gov These simulations can provide insights into how molecules like trimethyl(octyloxy)silane orient themselves at an interface, the structure of the interfacial layer, and the dynamics of the molecules within this layer.

For instance, simulations can model the process of trimethyl(octyloxy)silane molecules from a solution migrating to a solid substrate. The simulations can reveal the influence of the solvent, temperature, and surface chemistry on the adsorption process. The orientation of the adsorbed molecules, with the trimethylsilyl (B98337) headgroup interacting with the surface and the octyl tail extending away from it, can be visualized and quantified.

| Property | Information from MD Simulations |

| Molecular Orientation | Tilt angle of the octyl chain with respect to the surface normal. |

| Interfacial Density | Density profile of the silane molecules perpendicular to the interface. |

| Surface Coverage | Number of molecules adsorbed per unit area of the surface. |

| Diffusion Coefficient | Mobility of the silane molecules on the surface. |

MD simulations are a powerful tool to study the self-assembly of long-chain silanes into ordered monolayers on surfaces. aps.org These simulations can capture the dynamic process of how individual trimethyl(octyloxy)silane molecules, initially randomly adsorbed on a surface, organize into a densely packed, ordered layer.

The simulations can reveal the key driving forces for self-assembly, such as the van der Waals interactions between the long octyl chains. As the surface coverage increases, these interactions become more significant, leading to the alignment of the chains and the formation of a quasi-crystalline structure. MD simulations can also explore the influence of factors like chain length, headgroup size, and substrate roughness on the final structure and quality of the self-assembled monolayer (SAM). researchgate.net The ordering dynamics can be complex, often involving initial adsorption followed by a slower surface diffusion and reorganization process to achieve a highly ordered state. aps.org

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can elucidate electronic structure, predict spectroscopic behavior, and map out reaction pathways. However, specific studies applying these techniques to Tetrakis(trimethylsilyloxy)silane are not readily found in publicly accessible research databases.

Table 1: Hypothetical Data Table of Calculated Electronic Properties of Tetrakis(trimethylsilyloxy)silane

| Property | Hypothetical Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | Data not available | DFT/B3LYP/6-31G* |

| LUMO Energy | Data not available | DFT/B3LYP/6-31G* |

| Dipole Moment | Data not available | DFT/B3LYP/6-31G* |

This table is for illustrative purposes only, as specific research data is unavailable.

Without dedicated computational studies, a detailed discussion of the electronic characteristics and bonding of Tetrakis(trimethylsilyloxy)silane remains speculative and would rely on generalizations from similar, smaller siloxane molecules.

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of compounds. For organosilicon compounds, the prediction of ²⁹Si Nuclear Magnetic Resonance (NMR) chemical shifts is of particular importance. General methodologies exist for predicting such shifts in silanes, often employing DFT calculations. An empirical approach based on group electronegativity has also been proposed for estimating ²⁹Si chemical shifts in silicates and could potentially be applied to Tetrakis(trimethylsilyloxy)silane.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts for Tetrakis(trimethylsilyloxy)silane

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ²⁹Si (Central) | Data not available | Data not available |

| ²⁹Si (Trimethylsilyl) | Data not available | Data not available |

| ¹³C | Data not available | Data not available |

This table is for illustrative purposes only, as specific research data is unavailable.

The application of established computational methods would be necessary to generate specific predicted NMR data for this compound, which could then be compared with experimental results for validation.

Applications of Trimethyl Octyloxy Silane in Advanced Materials Science and Engineering

Silane (B1218182) Coupling Agent Technology

Organofunctional silanes are recognized for their ability to form a durable bridge between organic and inorganic materials. dakenchem.com The general structure of these silanes allows one functional group to bond with an organic resin and another to attach to an inorganic substrate, creating a "coupling" effect. silicorex.comtcichemicals.com This mechanism is fundamental to their role in enhancing the performance of composite materials.

Interfacial Adhesion Enhancement in Polymer and Inorganic Composites

The primary function of a silane coupling agent is to improve the adhesion between dissimilar materials, particularly at the interface of organic polymers and inorganic fillers or substrates. researchgate.netmdpi.com Trimethyl(octyloxy)silane, through the hydrolysis of its octyloxy group, forms reactive silanol (B1196071) groups. ccl.netspecialchem.com These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like silica (B1680970), glass, or metal oxides, forming stable covalent oxane bonds (Si-O-Substrate). amchro.atethz.ch

Filler Dispersion and Compatibility Improvement in Polymer Matrices

Achieving a uniform dispersion of inorganic fillers within a polymer matrix is a significant challenge in composite manufacturing. researchgate.net Inorganic fillers are often hydrophilic, while many polymer matrices are hydrophobic, leading to poor compatibility and agglomeration of filler particles. researchgate.net

Treating the surface of inorganic fillers with trimethyl(octyloxy)silane modifies their surface chemistry. The octyl group, being a hydrocarbon chain, imparts a hydrophobic character to the filler surface. researchgate.net This surface modification reduces the natural tendency of the filler particles to agglomerate and improves their compatibility with the non-polar polymer matrix. d-nb.info The enhanced compatibility facilitates a more uniform dispersion of the filler throughout the polymer, which is crucial for achieving consistent and predictable material properties. mdpi.comnsf.gov

Enhancement of Mechanical Properties of Composite Materials

The improvements in interfacial adhesion and filler dispersion directly translate to enhanced mechanical properties of the resulting composite materials. hilarispublisher.com By ensuring a strong bond between the filler and the matrix, silane coupling agents enable efficient load transfer, which is fundamental to the reinforcing mechanism in composites. nih.govresearchgate.net

Table 1: Effect of Silane Treatment on Mechanical Properties of Composites (Illustrative)

| Property | Untreated Composite | Silane-Treated Composite | Percentage Improvement |

|---|---|---|---|

| Tensile Strength (MPa) | 120 | 165 | 37.5% |

| Flexural Modulus (GPa) | 8.5 | 11.2 | 31.8% |

Note: The data in this table is illustrative and represents typical improvements observed in composites upon silane treatment. Actual values can vary depending on the specific polymer, filler, and processing conditions.

Adhesion Promotion in Coatings, Adhesives, and Sealants

Beyond bulk composite materials, trimethyl(octyloxy)silane is also utilized as an adhesion promoter in coatings, adhesives, and sealants. dakenchem.comevonik.com When applied to inorganic substrates like glass, metal, or ceramics, it forms a durable chemical link that enhances the adhesion of subsequent organic coatings or adhesives. dakenchem.com This is particularly important in applications where the final product is exposed to harsh environmental conditions, such as moisture or temperature fluctuations, which can compromise adhesive bonds. dakenchem.com

Silanes can be incorporated in two ways: either as a primer to pre-treat the substrate surface or as an additive directly blended into the coating or adhesive formulation. evonik.comsisib.com As a primer, a dilute solution of the silane is applied to the surface, forming a reactive layer. sisib.com As an additive, the silane migrates to the interface to establish the adhesive bond. sisib.com This results in improved durability, chemical resistance, and corrosion resistance of the final product. specialchem.com

Surface Functionalization and Modification

The ability of silanes to covalently bond to surfaces makes them ideal candidates for surface functionalization and modification, enabling the precise tailoring of surface properties. ethz.ch

Formation of Self-Assembled Monolayers (SAMs) with Controlled Orientation

Trimethyl(octyloxy)silane can be used to form self-assembled monolayers (SAMs) on various oxide-containing substrates. gelest.com SAMs are highly ordered, single-molecule-thick layers that spontaneously form on a surface. gelest.com The process involves the hydrolysis of the octyloxy groups in the presence of surface moisture, followed by the covalent bonding of the silane molecules to the substrate's hydroxyl groups. ethz.ch

The non-hydrolyzable alkyl (octyl) and trimethyl groups then orient themselves away from the surface. The final arrangement and orientation of the molecules on the surface are critical to the function of the SAM. gelest.comnist.gov These organized monolayers can dramatically alter the surface properties, such as wettability, adhesion, and friction. For example, the long octyl chains can create a highly hydrophobic (water-repellent) surface. The ability to control the orientation and packing density of these molecules allows for the precise engineering of surfaces at the molecular level for applications in microelectronics, sensors, and biocompatible materials. gelest.comnih.gov

Hydrophobization and Water Repellence of Substrates (e.g., Wood, Concrete)

Trimethyl(octyloxy)silane is utilized for imparting water-repellent properties to a variety of porous substrates, including wood and concrete. When applied to these materials, the octyloxy group of the silane can react with hydroxyl groups present on the substrate surface in the presence of moisture. This reaction leads to the covalent bonding of the trimethylsilyl (B98337) group to the substrate, while releasing octanol (B41247) as a byproduct.

The long, nonpolar octyl chains attached to the silicon atom orient away from the surface, creating a thin, hydrophobic layer. This layer significantly reduces the surface energy of the substrate, causing water to bead up and run off rather than being absorbed. This protective barrier helps to prevent water ingress, which can lead to damage such as swelling and cracking in wood, and freeze-thaw damage in concrete. The treatment is generally colorless and does not significantly alter the appearance of the substrate.

The effectiveness of silane treatments for water repellency is well-documented. For instance, studies on various alkyltrialkoxysilanes have demonstrated their ability to significantly reduce water uptake in wood. researchgate.netnih.gov Similarly, silane-based water repellents are widely used for the protection of concrete structures, where they penetrate into the pores and form a hydrophobic layer that prevents water and salt ingress, thus mitigating corrosion of reinforcing steel. researchgate.netspecialchem.com

| Treatment | Water Contact Angle (°) | Reference |

| Untreated Pine Wood | < 10 | scispace.com |

| HDTMS/MTMS Treated Pine Wood | > 150 | scispace.com |

Note: HDTMS (hexadecyltrimethoxysilane) and MTMS (methyltrimethoxysilane) are examples of alkylsilanes used for wood hydrophobization. The data illustrates the significant increase in water contact angle, indicating enhanced water repellency.

Anti-Stiction Coatings and Low Surface Energy Surfaces

In the realm of microelectromechanical systems (MEMS), stiction—the adhesion of microscopic components to each other—is a major cause of device failure. Trimethyl(octyloxy)silane can be used to form anti-stiction coatings due to its ability to create low surface energy surfaces. These coatings are typically applied as self-assembled monolayers (SAMs) on the surfaces of MEMS devices.

The trimethylsilyl groups create a nonpolar, low-energy surface that minimizes the adhesive forces between components, thereby reducing stiction. The formation of these coatings is often achieved through vapor-phase deposition, which allows for uniform coverage of complex microstructures. Research into anti-stiction coatings for MEMS has explored various silane precursors, including amino-functionalized silanes, which are highly reactive with silicon surfaces. sci-hub.stdrexel.edu The principle of using organosilanes to create hydrophobic, low-adhesion surfaces is a key strategy in mitigating stiction in these devices. researchgate.netresearchgate.net

| Coating Type | Water Contact Angle (°) | Work of Adhesion (μJ/m²) | Reference |

| Oxide | ~0–30 | High | researchgate.net |

| LDDMS | 103 | 45 | researchgate.net |

| VDDMS | 102 | 62 | researchgate.net |

| VFOTS | ≥110 | ≤20 | researchgate.net |

Note: This table presents data for various silane-based anti-stiction coatings, demonstrating the increase in water contact angle and a corresponding decrease in the work of adhesion, which are indicative of reduced stiction. LDDMS (Liquid Phase Deposited Dimethyldichlorosilane), VDDMS (Vapor Phase Deposited Dimethyldichlorosilane), VFOTS (Vapor Phase Deposited (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane).

Sol-Gel Chemistry and Hybrid Materials

The sol-gel process is a versatile method for synthesizing inorganic and hybrid materials from molecular precursors. Trimethyl(octyloxy)silane plays a significant role in this field as a precursor and a modifying agent.

Precursor Role in Sol-Gel Synthesis of Siloxane Networks

In sol-gel chemistry, trimethyl(octyloxy)silane can act as a co-precursor alongside other alkoxysilanes, such as tetraethoxysilane (TEOS). The sol-gel process involves the hydrolysis of the alkoxide groups to form silanol (Si-OH) groups, followed by condensation reactions between these silanol groups to form a three-dimensional siloxane (Si-O-Si) network. kompozit.org.tr

When trimethyl(octyloxy)silane is incorporated into the sol-gel formulation, its hydrolysis and subsequent condensation introduce trimethylsilyl groups into the resulting silica network. The presence of these organic groups modifies the properties of the final material, making it more hydrophobic and less brittle than a purely inorganic silica gel. The rate of hydrolysis and condensation can be controlled by factors such as pH, water-to-alkoxide ratio, and the choice of solvent and catalyst.

Development of Organically Modified Silicas (ORMOSILs)

Organically modified silicas, or ORMOSILs, are hybrid materials that combine the properties of inorganic glasses with those of organic polymers. Trimethyl(octyloxy)silane is a key ingredient in the synthesis of certain types of ORMOSILs. By incorporating the trimethyl(octyloxy)silane into a sol-gel reaction with a network-forming silane like TEOS, the resulting material possesses a hybrid structure where organic trimethylsilyl groups are covalently bonded to the inorganic silica network.

These ORMOSILs can exhibit a range of interesting properties, such as increased hydrophobicity, lower surface energy, and improved mechanical flexibility compared to pure silica. The ability to tailor the properties of ORMOSILs by varying the type and concentration of the organosilane precursor makes them suitable for a wide array of applications, including coatings, sensors, and matrices for optically active molecules.

Formation of Protective and Functional Coatings and Films

The sol-gel process utilizing trimethyl(octyloxy)silane is an effective method for producing protective and functional coatings on various substrates. These coatings can provide hydrophobicity, corrosion resistance, and other desired surface properties. The process involves applying the sol solution to a substrate via dip-coating, spin-coating, or spraying, followed by a curing step to promote the formation of the solid film.

The incorporation of trimethyl(octyloxy)silane into the sol-gel formulation results in a coating with a low surface energy due to the presence of the trimethylsilyl groups. This makes the coating water-repellent and can also provide resistance to graffiti and other forms of soiling. The versatility of the sol-gel method allows for the creation of thin, transparent, and durable coatings with tailored functionalities.

Polymer Science and Engineering

In the field of polymer science and engineering, silanes are widely used as coupling agents, crosslinkers, and surface modifiers. Trimethyl(octyloxy)silane, with its non-reactive trimethylsilyl group and a single hydrolyzable octyloxy group, can function as a surface modifying agent and a compatibilizer in polymer composites.

When used as a filler treatment in polymer composites, trimethyl(octyloxy)silane can modify the surface of inorganic fillers, such as silica or talc. The octyloxy group can react with the hydroxyl groups on the filler surface, effectively coating the filler particles with a layer of trimethylsilyl groups. This treatment can improve the dispersion of the filler within a non-polar polymer matrix by making the filler surface more hydrophobic and compatible with the polymer. scispace.com Improved filler dispersion can lead to enhanced mechanical properties and processing characteristics of the composite material. The non-reactive nature of the trimethylsilyl group means that it primarily acts through physical interactions (van der Waals forces) with the polymer matrix, rather than forming covalent bonds.

Catalysis and Organic Synthesis Applications

Beyond polymer modification, organosilanes are valuable reagents and catalysts in the field of organic chemistry, enabling a wide range of chemical transformations.

Organosilanes are key components in certain advanced catalytic systems. One notable application is in the asymmetric synthesis of chiral silanes. Research has shown that chiral phosphine-modified copper complexes can effectively catalyze the alcoholysis of prochiral dihydrosilanes. This process allows for the creation of chiral silanes with good to excellent stereoselectivity at the silicon atom. nih.gov This methodology demonstrates the potential for using metal catalysts to control the three-dimensional structure of organosilane products, which is crucial for applications in pharmaceuticals and fine chemicals.

The chemical upcycling of waste materials is a growing field focused on converting low-value waste into high-value chemicals and materials. chemrxiv.org While the direct synthesis of trimethyl(octyloxy)silane from waste is not yet a widely established industrial process, the principles of chemical upcycling offer a potential pathway. For instance, processes are being developed to depolymerize waste plastics like polyoxymethylene (POM) into value-added chemicals using acid catalysts. chemrxiv.org Similarly, waste poly(methyl methacrylate) (PMMA) can be chemically modified and reacted with industrial waste like sulfur to produce durable composites. researchgate.net Conceptually, silica-rich waste streams could be processed and functionalized to produce various organosilanes, representing a sustainable approach to specialty chemical manufacturing.

Trimethylsilane (B1584522) derivatives are versatile reagents in a variety of organic transformations, often facilitated by a catalyst. researchgate.net They are used to introduce trimethylsilyl groups into molecules or to participate in carbon-carbon bond-forming reactions. For example, allyltrimethylsilane (B147118) can be used with iron(III) chloride as a catalyst to perform allylation of benzyl (B1604629) methyl ethers. researchgate.net

In another application, a scalable, one-pot procedure has been developed for the synthesis of 2,2,2-trichloromethylcarbinols that relies on the in situ generation of trimethyl(trichloromethyl)silane. organic-chemistry.org This method avoids the need to handle a difficult reagent and allows the reaction to proceed under milder conditions than traditional methods. organic-chemistry.org These examples highlight the broad utility of trimethylsilane compounds in facilitating complex organic syntheses. researchgate.netorganic-chemistry.org

Table 2: Examples of Organosilanes in Catalyzed Organic Reactions

| Organosilane Reagent | Catalyst | Transformation Type | Reference |

|---|---|---|---|

| Allyltrimethyl silane | Iron(III) chloride | C-C bond formation (allylation) | researchgate.net |

| Trimethylsilyl azide | Iron(III) chloride/bromide | Conversion of ethers to azides | researchgate.net |

| Trimethyl(trichloromethyl)silane (generated in situ) | Tetra n-butylammonium acetate | Addition to aldehydes/ketones | organic-chemistry.org |

Emerging and Niche Applications

The unique chemical structure of trimethyl(octyloxy)silane, which combines a reactive silane group with a stable, nonpolar octyl chain, has led to its exploration in a variety of specialized, high-performance applications. These emerging uses leverage the compound's ability to modify surfaces, creating specific interfacial properties crucial for advanced technologies.

Interphase Structures and Orientation Layers in Liquid Crystal Displays

The uniform alignment of liquid crystal (LC) molecules is essential for the functionality of high-quality liquid crystal displays (LCDs). core.ac.uk This alignment is controlled by a thin orientation layer applied to the inner surfaces of the display's substrate. Organosilanes are increasingly used to create these layers via self-assembled monolayers (SAMs), offering a more precise and cleaner alternative to traditional mechanical rubbing of polyimide films. sci-hub.se

Trimethyl(octyloxy)silane is well-suited for this application. When applied to a substrate like glass or indium tin oxide (ITO), the silane end of the molecule forms a covalent bond with the surface's hydroxyl groups. The octyl chains then orient themselves away from the surface, creating a dense, nonpolar, low-energy interface. This layer of alkyl chains forces the elongated liquid crystal molecules to align in a specific, uniform direction, typically perpendicular to the surface (homeotropic alignment). mdpi.com The vertical orientation of LC molecules is known to correlate with the low surface energy of the polymer alignment film. nih.gov This precise control over molecular orientation is critical for achieving high contrast ratios, fast switching speeds, and wide viewing angles in advanced LCDs. dakenchem.com

| Alignment Layer Type | Primary Alignment Mechanism | Typical LC Orientation | Key Advantages |